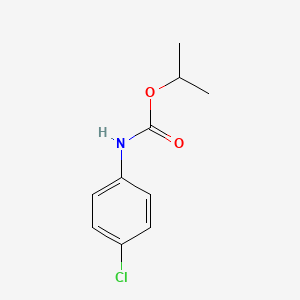

Isopropyl N-4-chlorophenylcarbamate

Overview

Description

Isopropyl N-4-chlorophenylcarbamate: is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an isopropyl group, a chlorophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl N-4-chlorophenylcarbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with isopropyl alcohol . The reaction typically involves the following steps:

Preparation of 4-chlorophenyl isocyanate: This intermediate is synthesized from 4-chloroaniline and phosgene.

Reaction with isopropyl alcohol: The 4-chlorophenyl isocyanate is then reacted with isopropyl alcohol under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl N-4-chlorophenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the carbamate group.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted urea.

Hydrolysis: The major products are 4-chloroaniline and isopropyl alcohol.

Scientific Research Applications

Isopropyl N-4-chlorophenylcarbamate has a wide range of applications in scientific research, including:

Chemistry:

Synthesis of Derivatives:

Biology:

Enzyme Inhibition Studies: It is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Medicine:

Drug Development: The compound is explored for its potential therapeutic effects and as a lead compound in drug development.

Industry:

Pesticides: this compound is used in the formulation of pesticides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of isopropyl N-4-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Isopropyl N-4-chlorophenylcarbamate can be compared with other similar compounds, such as:

Methyl N-4-chlorophenylcarbamate: Similar structure but with a methyl group instead of an isopropyl group.

Ethyl N-4-chlorophenylcarbamate: Similar structure but with an ethyl group instead of an isopropyl group.

Propyl N-4-chlorophenylcarbamate: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Isopropyl N-4-chlorophenylcarbamate (IPC) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of herbicide development and potential toxicological effects. This article reviews the available literature on IPC, focusing on its herbicidal efficacy, mechanisms of action, and any associated toxicological concerns.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 222.66 g/mol

- CAS Number : 22239-92-1

Herbicidal Efficacy

IPC is primarily recognized for its herbicidal properties. Research indicates that it functions effectively as a selective herbicide, particularly against certain grass species. The following table summarizes key findings related to its herbicidal activity:

| Study | Findings |

|---|---|

| Ennis et al. (1946) | Demonstrated that IPC can inhibit the growth of various cereal crops, suggesting selective herbicidal activity. |

| Deysson (1951) | Reported effective inhibition of crabgrass using IPC under specific conditions, highlighting the importance of environmental factors in its efficacy. |

| Wolcott & Carson (1947) | Preliminary field applications showed IPC's effectiveness in controlling quackgrass in established sods. |

The mechanisms through which IPC exerts its biological effects are not fully elucidated but appear to involve interference with plant growth regulation. IPC is thought to mimic natural plant hormones, leading to disruptions in normal growth processes. Some studies have indicated that IPC may affect microtubule organization in plant cells, similar to other carbamate herbicides.

Case Studies

- Microtubule Disruption : Research on chlorpropham (a related compound) revealed that it disrupts microtubule organization during cell division in sea urchin embryos, suggesting that IPC may have similar effects on plant cells . This disruption can lead to abnormal cell division and growth patterns.

- Persistence in Soil : Studies conducted under greenhouse conditions have shown that IPC's herbicidal activity can persist in soil, affecting subsequent plant growth for extended periods . This persistence is critical for understanding its long-term ecological impact.

Toxicological Concerns

While IPC is primarily studied for its agricultural applications, there are concerns regarding its toxicity to non-target organisms. The following points summarize key toxicological findings:

- Cytotoxicity : Some derivatives of carbamate compounds have shown mild cytotoxic effects on human liver cells (HepG2), raising questions about their safety in agricultural applications .

- Developmental Effects : The aforementioned study on chlorpropham indicated potential risks during embryogenesis in animal models, suggesting that IPC may also pose similar risks .

Properties

IUPAC Name |

propan-2-yl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMJHJAWPFPTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062285 | |

| Record name | Isopropyl p-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-92-1 | |

| Record name | 1-Methylethyl N-(4-chlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl p-chlorocarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cipc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-(4-chlorophenyl)-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl p-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl N-4-chlorophenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.